molecular formula C10H8O5 B13115234 2-Formyl-4-(methoxycarbonyl)benzoicacid

2-Formyl-4-(methoxycarbonyl)benzoicacid

Cat. No.: B13115234
M. Wt: 208.17 g/mol
InChI Key: TVBBNKFYTPZDHM-UHFFFAOYSA-N
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Description

2-Formyl-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C10H8O5 It is a derivative of benzoic acid, featuring both a formyl group and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(methoxycarbonyl)benzoic acid typically involves the esterification of dicarboxylic acids. One common method is the reaction of 4-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

Industrial production of 2-Formyl-4-(methoxycarbonyl)benzoic acid may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization from methanol-water solutions are employed to obtain high-purity crystals .

Chemical Reactions Analysis

Types of Reactions

2-Formyl-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-Carboxy-4-(methoxycarbonyl)benzoic acid.

    Reduction: 2-Hydroxymethyl-4-(methoxycarbonyl)benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

2-Formyl-4-(methoxycarbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-4-(methoxycarbonyl)benzoic acid involves its interaction with various molecular targets. The formyl group can act as an electrophile, participating in reactions with nucleophiles. The methoxycarbonyl group can undergo hydrolysis to form carboxyl groups, which can further interact with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and drug interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Formyl-4-(methoxycarbonyl)benzoic acid is unique due to the presence of both formyl and methoxycarbonyl groups, allowing it to participate in a wider range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

2-formyl-4-methoxycarbonylbenzoic acid

InChI

InChI=1S/C10H8O5/c1-15-10(14)6-2-3-8(9(12)13)7(4-6)5-11/h2-5H,1H3,(H,12,13)

InChI Key

TVBBNKFYTPZDHM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)O)C=O

Origin of Product

United States

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